molecular formula C20H22N2O4S B2962277 Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 442556-25-4

Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B2962277
CAS RN: 442556-25-4
M. Wt: 386.47
InChI Key: WZRSOEQODKIMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Research on related dihydropyridine derivatives has shown potential antiviral activities, particularly against retroviruses. For instance, certain substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication in cell culture, highlighting the potential of dihydropyridine compounds in antiviral therapies (Hocková et al., 2003).

Solid-State Chemistry

Studies on isomeric dihydropyridine derivatives have provided insights into solid-state chemistry phenomena, such as allyl migration under continuous heating. This research could be relevant for understanding the stability and solid-state transformations of similar dihydropyridine compounds (Heyde et al., 1991).

Synthetic Applications

The preparation of nitrogen-bridged heterocycles using dihydropyridine derivatives illustrates the compound's utility in synthesizing complex organic structures, which could have various pharmaceutical and chemical applications (Kakehi et al., 1995).

Catalysis

Research on the deactivation of carbene complexes by allylic alcohols, involving related compounds, underscores the significance of dihydropyridine derivatives in catalytic processes, potentially offering pathways for novel catalytic systems (Werner et al., 2003).

properties

IUPAC Name

prop-2-enyl 5-cyano-6-ethylsulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-5-9-26-20(24)17-12(3)22-19(27-6-2)14(11-21)18(17)13-7-8-15(23)16(10-13)25-4/h5,7-8,10,18,22-23H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRSOEQODKIMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 5-cyano-6-(ethylthio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

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